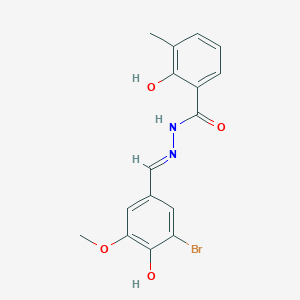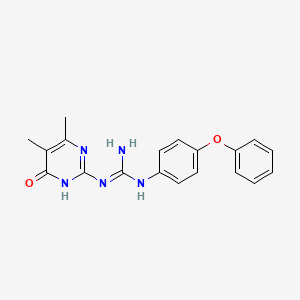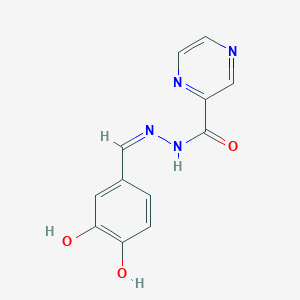
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide
Übersicht
Beschreibung
N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, also known as BHMBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. BHMBH is a hydrazone derivative of 3-methyl-2-hydroxybenzoic acid and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Wirkmechanismus
The mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide is also stable and can be stored for long periods of time. However, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. One area of research is the development of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. Further studies are needed to fully understand how N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide exerts its biological effects. Additionally, the development of new synthesis methods for N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide may lead to improved yields and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-9-4-3-5-11(14(9)20)16(22)19-18-8-10-6-12(17)15(21)13(7-10)23-2/h3-8,20-21H,1-2H3,(H,19,22)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWPCZOZLBHIW-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxy-3-methylbenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)




![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3729809.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)

![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)
![4-isobutyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3729825.png)

![5-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-ethoxyphenol](/img/structure/B3729850.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729861.png)